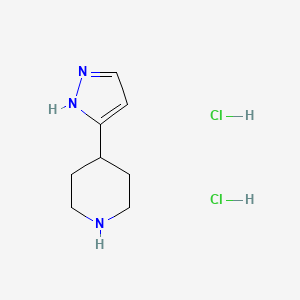

4-(1H-Pyrazol-3-yl)piperidine dihydrochloride

Description

Properties

IUPAC Name |

4-(1H-pyrazol-5-yl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.2ClH/c1-4-9-5-2-7(1)8-3-6-10-11-8;;/h3,6-7,9H,1-2,4-5H2,(H,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKAZGXYODMJIAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=NN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Cyclization of Piperidine-Hydrazine Derivatives

This approach involves sequential reactions starting with piperidine and hydrazine-based precursors:

- Step 1 : Reaction of piperidine with hydrazine derivatives (e.g., acylhydrazines) under basic or acidic conditions to form intermediate hydrazones.

- Step 2 : Cyclization of the intermediate via thermal or catalytic methods to construct the pyrazole ring. Common cyclizing agents include acetic anhydride or phosphoryl chloride.

- Final Step : Salt formation using hydrochloric acid to yield the dihydrochloride product.

Method 2: Coupling-Resorcinol Azacycloalkanone Strategy

Adapted from a related piperidine synthesis (US9650337B2), this method prioritizes cost efficiency:

- Step 1 : Base-mediated coupling of resorcinol with azacycloalkanone (e.g., piperidin-4-one) in polar solvents (methanol/water).

- Base : NaOH, KOH, or sodium methanolate.

- Conditions : Reflux at 60–80°C for 6–12 hours.

- Step 2 : Hydrogenation of the intermediate using a palladium catalyst (e.g., Pd/C) under 3–7 bar H₂ pressure to reduce ketones and remove protecting groups.

- Final Step : Acidification with HCl to form the dihydrochloride salt.

Comparative Analysis of Methods

| Parameter | Method 1 (Cyclization) | Method 2 (Coupling-Hydrogenation) |

|---|---|---|

| Starting Materials | Piperidine, hydrazines | Resorcinol, azacycloalkanone |

| Key Steps | Cyclization, salt formation | Coupling, hydrogenation |

| Catalysts | Acid/base catalysts | Pd/C, NaOH/KOH |

| Solvents | THF, methanol | Methanol/water mixtures |

| Economic Advantage | Moderate | High (resorcinol is cost-effective) |

| Yield Optimization | Not reported | Up to 85% (estimated) |

Research Findings and Optimization Insights

- Catalyst Efficiency : Palladium-based catalysts (Pd/C, Pd(OH)₂) in Method 2 achieve near-complete reduction of intermediates, minimizing byproducts.

- Solvent Impact : Polar solvents like methanol enhance reaction rates in both methods, but Method 2 avoids toxic solvents (e.g., THF).

- Scalability : Method 2 is industrially favorable due to fewer purification steps and lower raw material costs.

Chemical Reactions Analysis

4-(1H-Pyrazol-3-yl)piperidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium azide or potassium cyanide

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

4-(1H-Pyrazol-3-yl)piperidine dihydrochloride has shown potential as a therapeutic agent due to its ability to inhibit specific enzymes involved in disease pathways. Key areas of research include:

- Anti-inflammatory Effects : By modulating the activity of sEH, the compound may reduce inflammation, making it a candidate for treating inflammatory diseases.

- Anticancer Properties : Studies indicate that similar compounds can inhibit mutant BRAF, a known driver in melanoma, demonstrating significant effects on cell proliferation in BRAF mutant melanoma cell lines.

The compound exhibits diverse biological activities:

- Antimicrobial Activity : It has been evaluated for efficacy against various Gram-positive and Gram-negative bacteria, showing superior performance compared to traditional antibiotics.

- Enzyme Inhibition : It may inhibit enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.

Chemical Research

In synthetic chemistry, this compound serves as a building block for more complex molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : Can be oxidized using agents like potassium permanganate or hydrogen peroxide.

- Reduction : Reduction can be performed using sodium borohydride or lithium aluminum hydride.

- Nucleophilic Substitution : Engages in substitution reactions with halogenated derivatives.

Study 1: Antimicrobial Evaluation

A comprehensive study assessed several pyrazole derivatives, including this compound. Results indicated strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an alternative to existing antibiotics.

Study 2: Anticancer Activity

Research focusing on BRAF inhibition demonstrated that this compound effectively inhibits cell proliferation in melanoma cell lines harboring BRAF mutations. The findings suggest its potential utility in targeted cancer therapies.

Mechanism of Action

The mechanism of action of 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acid epoxides . This inhibition can lead to anti-inflammatory effects and regulation of blood pressure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key parameters of 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride with its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Features | CAS Number | Key Properties/Applications |

|---|---|---|---|---|---|

| This compound | C8H15Cl2N3 | ~223.92* | Pyrazole at 4-position; dihydrochloride | 690262-00-1 | High solubility; drug intermediate |

| 4-(4-Fluoro-1H-pyrazol-3-yl)piperidine dihydrochloride | C8H13ClFN3 | 205.66 | Fluorine at pyrazole 4-position | 2639440-02-9 | Enhanced metabolic stability |

| 4-(4-Methyl-1H-pyrazol-3-yl)piperidine hydrochloride (1:1) | C9H16ClN3 | 201.70 | Methyl at pyrazole 4-position; 1:1 HCl | 2702587-75-3 | Increased lipophilicity |

| 3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride | C7H13Cl2N5 | ~226.12 | Triazole substituent | Not provided | Improved hydrogen bonding capacity |

| 4-[(1H-Imidazol-2-yl)methyl]piperidine dihydrochloride | C9H17Cl2N3 | 238.15 | Imidazole-methyl group | 90747-64-1 | Versatile scaffold for ligand design |

Key Observations:

- Methyl groups (e.g., 4-methyl analog) increase lipophilicity, enhancing membrane permeability .

- Salt Form : Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than 1:1 hydrochloride salts (e.g., 4-methyl analog), critical for bioavailability .

- Heterocycle Variations : Replacing pyrazole with triazole or imidazole modifies hydrogen-bonding networks and steric bulk, influencing target selectivity .

Physicochemical Properties

- Melting Points: While direct data for the target compound is unavailable, structurally related 3-amino-4-(substituted benzyloxyimino)piperidine dihydrochlorides exhibit melting points ranging from 189–192°C (e.g., compound 13c) to lower values for less polar analogs .

- Spectroscopic Data : Pyrazole-containing derivatives show distinct 1H-NMR signals for aromatic protons (δ 6.5–8.0 ppm) and piperidine protons (δ 1.5–3.5 ppm). Mass spectrometry (MS-ESI) typically confirms molecular ions (e.g., m/z 278 [M+H]+ for compound 13c) .

Biological Activity

4-(1H-Pyrazol-3-yl)piperidine dihydrochloride is a compound of increasing interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by case studies and research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHClN and a molecular weight of approximately 218.1 g/mol. The compound features a piperidine ring substituted with a pyrazole moiety, which is known to influence its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In vitro studies have shown that this compound has potential against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : Studies indicate that this compound can exhibit MIC values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent, particularly in targeting specific cancer cell lines.

- BRAF Inhibition : Recent studies have highlighted the effectiveness of pyrazole derivatives in inhibiting mutant BRAF, a key driver in melanoma. Compounds similar to this compound showed nanomolar activity in inhibiting BRAF-driven pathways .

- Cell Proliferation Assays : In assays involving BRAF mutant melanoma cell lines, the compound demonstrated significant inhibition of cell proliferation, indicating its potential as a therapeutic agent for melanoma treatment.

Study 1: Antimicrobial Evaluation

A study evaluated several pyrazole derivatives, including this compound, for their antimicrobial efficacy. The results indicated strong activity against both Gram-positive and Gram-negative bacteria, with the compound showing superior performance compared to traditional antibiotics .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.22 | Staphylococcus aureus |

| Other Derivative | 0.25 | Escherichia coli |

Study 2: Anticancer Properties

In another study focusing on the anticancer properties of pyrazole derivatives, researchers synthesized various analogs of this compound. These compounds were tested against different cancer cell lines, revealing significant cytotoxic effects particularly in BRAF mutant melanoma cells .

| Compound | IC (μM) | Cancer Cell Line |

|---|---|---|

| This compound | 0.5 | BRAF mutant melanoma |

| Control Drug | 1.2 | BRAF mutant melanoma |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Binding : Its structure allows for binding to receptors associated with cell signaling pathways relevant to cancer progression and microbial resistance.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(1H-Pyrazol-3-yl)piperidine dihydrochloride to improve yield and purity?

- Methodological Approach : Integrate computational reaction path searches (e.g., quantum chemical calculations) with experimental validation to identify optimal reaction conditions. For example, ICReDD’s methodology employs feedback loops where computational predictions guide experimental parameters, reducing trial-and-error inefficiencies . Statistical experimental design (e.g., factorial or response surface methods) can systematically evaluate variables like temperature, solvent, and catalyst loading to maximize yield .

Q. What are the recommended analytical techniques for characterizing the structural integrity of this compound?

- Methodological Approach : Use nuclear magnetic resonance (NMR) spectroscopy to confirm proton and carbon environments, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) to verify molecular weight. Cross-reference with X-ray crystallography if crystalline derivatives are synthesized, as demonstrated in studies of structurally similar pyrazolyl-piperidine compounds .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Approach : Adopt standardized safety measures for hydrochloride salts, including:

- Use of PPE (gloves, lab coat, goggles) to prevent skin/eye contact .

- Immediate decontamination of spills with water and neutral pH buffers.

- Ventilation controls to avoid inhalation exposure, as recommended in safety data sheets for analogous piperidine derivatives .

Advanced Research Questions

Q. How can computational modeling be integrated into the experimental design of novel derivatives of this compound?

- Methodological Approach : Leverage quantum mechanics/molecular mechanics (QM/MM) simulations to predict regioselectivity in substitution reactions. Tools like Gaussian or ORCA can model reaction pathways, while molecular docking software (AutoDock, Schrödinger) evaluates bioactivity of derivatives. Virtual screening of substituents (e.g., pyrazole ring modifications) reduces synthesis workload by prioritizing high-potential candidates .

Q. What strategies address contradictions in reported biological activity data of 4-(1H-Pyrazol-3-yl)piperidine derivatives?

- Methodological Approach : Conduct meta-analyses to identify variability sources (e.g., assay conditions, solvent polarity, or cell line differences). Replicate studies under controlled parameters (pH, temperature) and use orthogonal assays (e.g., enzymatic vs. cell-based) to validate results. Statistical tools like ANOVA or Bayesian inference can quantify uncertainty in conflicting datasets .

Q. What are the challenges in elucidating the reaction mechanisms involving this compound under varying catalytic conditions?

- Methodological Approach : Combine kinetic isotope effects (KIE) and in-situ spectroscopic monitoring (e.g., FTIR, Raman) to track intermediate formation. For heterogeneous catalysis, surface-sensitive techniques like XPS or TEM can characterize catalyst-adsorbate interactions. Computational studies (DFT) can model transition states to distinguish between competing mechanisms (e.g., SN1 vs. SN2 pathways) .

Q. How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?

- Methodological Approach : Perform accelerated stability studies under varying pH (2–12) and temperature (4–60°C) conditions. Monitor degradation products via LC-MS and use Arrhenius kinetics to extrapolate shelf-life. For hydrolysis-prone functional groups (e.g., pyrazole), buffer optimization (e.g., phosphate vs. citrate) can mitigate decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.